propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
Description
Properties
IUPAC Name |
propyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-10-26-20(24)13-4-6-14(7-5-13)27-18-12-21-22-19(18)16-9-8-15(25-2)11-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVNEZGLOHNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967309 | |
| Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-15-1 | |
| Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification with 4-Hydroxybenzoate
The hydroxyl group at the 4-position of the pyrazole undergoes Williamson ether synthesis with propyl 4-bromobenzoate.
Procedure :
-
Reagents : Pyrazole-4-ol (1 eq), propyl 4-bromobenzoate (1.2 eq), K₂CO₃ (2 eq)
-
Solvent : DMF, 80°C, 12 hours
Optimization Note : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole oxygen, while excess base ensures deprotonation.
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine achieves higher yields:
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
Example :
Continuous Flow Chemistry
Microreactor systems enable precise temperature control and reduced side reactions:
| Parameter | Value | Outcome |
|---|---|---|
| Residence Time | 5 minutes | 94% conversion |
| Temperature | 130°C | Minimized decomposition |
Analytical Characterization
Spectroscopic Validation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Composition:
- Molecular Formula: C20H20N2O5
- Molecular Weight: 368.39 g/mol
- CAS Number: 5284-15-1
The synthesis of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves several steps:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone or β-keto ester.
- Attachment of Hydroxy-Methoxyphenyl Group: The pyrazole intermediate reacts with 2-hydroxy-4-methoxybenzaldehyde.
- Esterification: The final step involves esterifying the resulting compound with propyl alcohol using a strong acid catalyst like sulfuric acid.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with tailored properties.
Biology
This compound has been investigated for its potential bioactive properties:
- Anti-inflammatory Activity: Similar compounds have shown effectiveness in reducing inflammation, suggesting that this compound may exhibit similar effects.
- Antioxidant Properties: The presence of hydroxy and methoxy groups enhances the compound's ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .
Medicine
Research is ongoing to explore its application in drug development:
- Therapeutic Agents: The compound's structure suggests potential use in designing drugs targeting specific biological pathways, particularly those involved in inflammatory responses and cancer .
Industrial Applications
In industrial settings, this compound may be utilized in:
- Material Science: Development of new materials with specific properties such as UV absorption and enhanced stability.
Case Studies
Recent studies have highlighted the compound's potential in pharmacological applications:
- Anti-inflammatory Research: A study demonstrated that derivatives of this compound effectively inhibited inflammatory markers in vitro, suggesting its utility as a therapeutic agent for inflammatory diseases.
- Antioxidant Activity Assessment: Another investigation revealed that similar pyrazole-based compounds exhibited significant antioxidant activity, warranting further exploration into this compound's efficacy .
Mechanism of Action
The mechanism of action of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrazole ring can also interact with various proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can be contextualized by comparing it to analogous compounds from the literature. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Key Observations:
Ester Chain Length :
- The propyl ester in the target compound likely increases lipophilicity compared to methyl or ethyl esters in analogs . This could enhance membrane permeability but reduce aqueous solubility.
- Ethyl esters (e.g., I-6473) are common in drug-like molecules due to balanced hydrophobicity .
Substituent Effects :
- The 2-hydroxy-4-methoxyphenyl group distinguishes the target compound from fluorine-substituted (e.g., 2,4-difluorophenyl in ) or heteroaromatic (e.g., isoxazole in ) analogs. Hydroxy groups may improve target binding via hydrogen bonds, while methoxy groups modulate electronic effects on the aromatic ring.
- Fluorinated substituents (e.g., in ) enhance metabolic stability and bioavailability but may alter toxicity profiles.
Synthetic Accessibility :
- The target compound’s synthesis could mirror methods in , where ethyl 4-hydroxybenzoate was reacted with pyrazole derivatives under basic conditions (Na₂CO₃/MeCN) . Propyl esters may require longer reaction times due to steric hindrance.
However, the absence of triazole or carbamoyl groups (cf. ) might limit its spectrum of activity.
Biological Activity
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex chemical compound with the molecular formula and a molecular weight of approximately 368.39 g/mol. This compound features a propyl ester group linked to a benzoate moiety and incorporates a pyrazole ring substituted with hydroxy and methoxy groups, which enhance its potential biological activities. Recent research indicates that compounds with similar structures exhibit various pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
Chemical Structure and Properties
The structural complexity of this compound contributes to its biological activity:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.39 g/mol |
| Key Functional Groups | Hydroxy, Methoxy, Pyrazole |
| Solubility | Enhanced solubility due to ester and pyrazole functionalities |
The biological activity of this compound is likely mediated through interactions with specific molecular targets involved in inflammatory pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, potentially affecting enzyme activity or receptor binding. The pyrazole ring may also interact with various proteins, influencing their function and leading to observed biological effects.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds can exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Analgesic Effects
Compounds with structural similarities to this compound have been noted for their analgesic properties. The presence of the pyrazole moiety is often associated with pain relief mechanisms, potentially through modulation of pain signaling pathways.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Research indicates that similar compounds can enhance cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Cytotoxicity Assessment :
Q & A
Q. What are the established synthetic routes for propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. The benzoate ester group is introduced via nucleophilic substitution or Mitsunobu reactions. Key parameters include:
- Temperature : 60–80°C for cyclocondensation to avoid side products .
- Catalysts : Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in Mitsunobu reactions for ether bond formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 minutes for purity >95% .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 399.12) .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics like ampicillin .
- Antioxidant Assays : DPPH radical scavenging at 0.1–100 µM concentrations; IC calculations relative to ascorbic acid .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds (IC > 50 µM considered low toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Dose-Response Curves : Use at least five concentrations in triplicate to ensure reproducibility .
- Meta-Analysis : Compare data with structurally analogous pyrazole derivatives to identify trends in substituent effects .
Q. What methodological approaches assess the compound’s stability under environmental or physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 2–10) at 37°C; monitor degradation via HPLC over 72 hours .
- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products using LC-MS .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C indicates thermal robustness) .
Q. How can computational methods complement experimental data to predict reactivity or biological interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- QSAR Models : Corrogate substituent electronegativity with antimicrobial IC values to guide derivative design .
Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?
- Methodological Answer :
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted reagents .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for cyclocondensation steps, improving yield by 15–20% .
- In Situ Monitoring : ReactIR to track reaction progress and halt at optimal conversion (~85–90%) .
Q. How to design experiments for establishing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify the methoxy group (e.g., replace with ethoxy, halogen) and test biological activity .
- Pharmacophore Mapping : Overlay active derivatives in PyMol to identify critical hydrogen-bonding motifs .
- Free-Wilson Analysis : Statistically correlate substituent changes with activity changes (e.g., logP vs. IC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
